1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether
Description
Nomenclature and Classification in Halogenated Ethers
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether belongs to the chemical class known as halogenated ethers, which constitute a specialized subcategory within the broader family of ether compounds. Halogenated ethers are distinguished from conventional ethers by the presence of one or more halogen atoms as substituents on the carbon groups connected to the central oxygen atom. The systematic nomenclature of this compound reflects its complex substitution pattern, with the International Union of Pure and Applied Chemistry name being 1,1-dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane.
The classification of halogenated ethers encompasses compounds that contain fluorine, chlorine, bromine, or iodine atoms as substituents. Within this classification system, 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether represents a particularly complex example due to its incorporation of both chlorine and fluorine atoms in multiple positions. The compound can be systematically described using standard ether nomenclature principles, where the smaller alkoxy group becomes the substituent and the larger group forms the base name.
| Nomenclature Component | Description | Application to Target Compound |
|---|---|---|
| Base Structure | Ether functional group | Central oxygen connecting two carbon groups |
| Primary Halogenation | Chlorine substitution | Three chlorine atoms at specific positions |
| Secondary Halogenation | Fluorine substitution | Five fluorine atoms distributed across the molecule |
| Systematic Name | International Union of Pure and Applied Chemistry designation | 1,1-dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane |
| Alternative Designation | Common chemical name | 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether |
The structural complexity of this compound places it within the category of perfluoroethers and related halogenated derivatives, which are known for their distinctive properties arising from the unique characteristics of carbon-fluorine and carbon-chlorine bonds. These compounds exhibit remarkable chemical stability and resistance to degradation under normal conditions, making them valuable for specialized applications in various industrial and research contexts.
Historical Context in Organofluorine Chemistry
The development of 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether must be understood within the broader historical context of organofluorine chemistry, which has undergone dramatic evolution since its inception in the nineteenth century. The field of organofluorine chemistry began before elemental fluorine itself was successfully isolated, with early pioneers like Alexander Borodin conducting the first nucleophilic replacement reactions involving fluoride ions in 1862.
The historical progression of organofluorine chemistry experienced significant acceleration during the twentieth century, particularly during World War II when the Manhattan Project necessitated the development of materials capable of withstanding exposure to uranium hexafluoride. This period marked a turning point in the practical application of fluorine chemistry, leading to innovations in polymer science and the development of increasingly sophisticated halogenated compounds. The wartime research efforts established the foundation for post-war advances in fluorochemical technology that would eventually enable the synthesis of complex molecules like 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether.
The evolution of halogenated ether chemistry specifically began with the recognition that conventional anesthetics like diethyl ether possessed significant drawbacks, including extreme flammability and toxicity concerns. This recognition drove researchers to explore halogenated alternatives that could provide similar functional properties while eliminating these safety hazards. The development progressed from simple halogenated hydrocarbons like chloroform to more sophisticated halogenated ethers that offered improved safety profiles and performance characteristics.
| Historical Period | Key Development | Relevance to Halogenated Ethers |
|---|---|---|
| 1862 | First organofluorine synthesis by Borodin | Established halogen exchange methodology |
| 1886 | Elemental fluorine isolation by Moissan | Enabled direct fluorination reactions |
| 1930s-1940s | Chlorofluorocarbon development | Foundation for halogenated ether synthesis |
| World War II | Manhattan Project fluorochemical research | Advanced perfluorinated compound technology |
| Post-1950 | Pharmaceutical halogenated ether development | Context for isoflurane-related compounds |
The technological advances that emerged from this historical progression created the synthetic capabilities necessary for producing highly halogenated compounds with precise substitution patterns. The development of controlled fluorination techniques and improved understanding of carbon-halogen bond formation enabled chemists to design and synthesize complex molecules like 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether with specific structural and functional properties.
Structural Relationship to Isoflurane
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether exhibits a close structural relationship to isoflurane, serving as what is technically designated as "Isoflurane Impurity E" in pharmaceutical contexts. Isoflurane itself possesses the molecular formula C₃H₂ClF₅O and represents one of the most widely used halogenated ether anesthetics in modern medical practice. The structural comparison between these two compounds reveals important insights into the precision required in halogenated ether synthesis and the significance of even minor structural variations.
The molecular formula of 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether is C₃Cl₃F₅O, while isoflurane has the formula C₃H₂ClF₅O. This comparison immediately reveals that the target compound contains additional chlorine atoms in place of hydrogen atoms, resulting in a more extensively halogenated structure. The presence of three chlorine atoms and five fluorine atoms in 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether compared to one chlorine atom and five fluorine atoms in isoflurane represents a significant difference in halogenation pattern.
The structural relationship becomes particularly important when considering the synthetic pathways used to produce isoflurane. During the manufacturing process, various intermediates and byproducts can form, including more highly halogenated derivatives that arise from incomplete or alternative reaction pathways. 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether represents one such derivative that can appear as an impurity during isoflurane synthesis, necessitating careful monitoring and control during pharmaceutical production.
| Compound Parameter | Isoflurane | 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether |
|---|---|---|
| Molecular Formula | C₃H₂ClF₅O | C₃Cl₃F₅O |
| Molecular Weight | 184.49 g/mol | 253.38 g/mol |
| Chlorine Atoms | 1 | 3 |
| Fluorine Atoms | 5 | 5 |
| Hydrogen Atoms | 2 | 0 |
| Impurity Classification | Parent compound | Isoflurane Impurity E |
The structural analysis reveals that 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether can be conceptualized as a perchlorinated analog of isoflurane, where the hydrogen atoms have been replaced by chlorine atoms. This substitution pattern significantly alters the physical and chemical properties of the molecule, including its molecular weight, which increases from 184.49 g/mol for isoflurane to 253.38 g/mol for the dichlorinated compound.
Chemical Registry Information and Identification
The chemical registry information for 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether provides essential identification parameters that enable precise characterization and tracking of this compound in scientific and regulatory contexts. The Chemical Abstracts Service registry number 32778-09-9 serves as the primary unique identifier for this compound in chemical databases and literature. This registry number ensures unambiguous identification despite the existence of multiple naming conventions and synonymous designations.
The comprehensive identification profile includes multiple database entries and regulatory codes that facilitate international recognition and tracking. The European Community number 642-152-6 provides identification within European chemical regulations, while the Unique Ingredient Identifier 8NF31Y787Y enables tracking within pharmaceutical and regulatory databases. These multiple identification systems reflect the importance of maintaining precise chemical identification in an era of increasing regulatory scrutiny and international chemical commerce.
The compound appears in various specialized databases with different emphasis and classification systems. In the ChEMBL database, it receives the identifier CHEMBL508111, indicating its recognition within pharmaceutical and bioactive compound databases. The Developmental and Reproductive Toxicology database assigns the identifier DTXSID70371653, reflecting its potential relevance to toxicological studies and environmental monitoring programs.
| Database System | Identifier | Purpose |
|---|---|---|
| Chemical Abstracts Service | 32778-09-9 | Primary chemical registry |
| European Community | 642-152-6 | European regulatory identification |
| Unique Ingredient Identifier | 8NF31Y787Y | Pharmaceutical tracking |
| ChEMBL | CHEMBL508111 | Bioactive compound database |
| Developmental and Reproductive Toxicology | DTXSID70371653 | Toxicological assessment |
| Nikkaji | J867.461B | Japanese chemical database |
| Wikidata | Q82159061 | Open knowledge base |
The molecular descriptors provide additional layers of identification through computational chemistry parameters. The International Chemical Identifier string InChI=1S/C3Cl3F5O/c4-1(5,2(7,8)9)12-3(6,10)11 and its corresponding hash InChIKey QPYZGZHEKIQPIC-UHFFFAOYSA-N enable precise structural identification through standardized computational methods. These descriptors ensure that the compound can be unambiguously identified even when conventional naming systems might introduce confusion or ambiguity.
The Simplified Molecular Input Line Entry System representation C(C(F)(F)F)(OC(F)(F)Cl)(Cl)Cl provides a linear notation that captures the complete connectivity and substitution pattern of the molecule. This representation enables automated processing and database searching while maintaining complete structural information. The combination of these various identification systems creates a comprehensive framework for tracking and characterizing 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether across multiple scientific and regulatory contexts.
Properties
IUPAC Name |
1,1-dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F5O/c4-1(5,2(7,8)9)12-3(6,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZGZHEKIQPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(F)(F)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371653 | |
| Record name | 1,1-Dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32778-09-9 | |
| Record name | 1,1-Dichloro-1-(chlorodifluoromethoxy)-2,2,2-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32778-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloroisoflurane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032778099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLOROISOFLURANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NF31Y787Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chlorination of 2,2,2-Trifluoroethyl Difluoromethyl Ether
The primary route to 1,1-dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether involves exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether (CF3-CH2-O-CF2H) with chlorine gas under controlled conditions:
-
- Chlorine gas is bubbled through the starting ether at low temperatures, typically 0 to 25 °C, preferably 10 to 15 °C.
- The reaction vessel is irradiated with incandescent or ultraviolet light to initiate and sustain the chlorination.
- The chlorination proceeds until the starting material is no longer detectable, usually requiring 8 to 12 hours.
- The reaction is monitored by gas chromatography to track conversion and product distribution.
-
- The chlorination yields a mixture of chlorofluoro ethers, including:
- Isolflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether)
- 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (target intermediate)
- 1-Chloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether (the compound of interest)
- Minor amounts of other chlorinated ethers
- The chlorination yields a mixture of chlorofluoro ethers, including:
-
- The process can be carried out without isolating intermediates, reducing purification steps.
- The reaction mixture can be directly used for subsequent reduction or fluorination steps.
| Component | Area % (GC Analysis) |
|---|---|
| 2,2,2-Trifluoroethyl chlorodifluoromethyl ether | 1.4% |
| Isoflurane | 35.5% |
| 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | 56.0% |
| 1-Chloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether | 6.4% |
Fluorination of Dichloromethyl Ether Precursors
An alternative preparation involves fluorination of dichloromethyl ether precursors to obtain the desired chlorodifluoromethyl ether:
Starting Material: 1,1,2-Trifluoro-2-chloroethyl dichloromethyl ether or related chlorinated ethers.
Fluorination Agents and Catalysts:
- Hydrogen fluoride (HF) and antimony trifluoride (SbF3) are commonly used fluorinating agents.
- Catalysts include pentavalent antimony salts (e.g., SbF5, SbCl5) and tetravalent stannic halides (e.g., SnCl4).
- Catalyst loading typically ranges from 0.5% to 10% by weight relative to the reaction mixture.
-
- The fluorination is conducted at temperatures from 0 to 10 °C for higher yields, or at the boiling point of the product when using SbF5.
- The product is distilled continuously as it forms to drive the reaction forward.
-
- The precursor dichloromethyl ether is prepared by chlorination of 1,1,2-trifluoro-2-chloroethyl methyl ether.
- Chlorination is carefully controlled to use no more than 1.5 molar equivalents of chlorine to minimize by-products.
- Reaction temperature is maintained between 20 and 40 °C.
- Excess chlorine leads to unwanted by-products that complicate purification.
$$
\text{CH}3\text{O-CF}2\text{CHFCl} \xrightarrow[\text{Cl}2, 20-40^\circ C]{\text{light}} \text{CHCl}2\text{OCF}2\text{CHFCl} \xrightarrow[\text{HF, SbF}3, \text{catalyst}]{0-10^\circ C} \text{CHF}2\text{OCF}2\text{CHFCl}
$$
- Notes on Purity:
- By-products such as CHCl2OCF2CFCl and CCl3OCF2CHFCl are difficult to remove and reduce yield.
- Controlling chlorine equivalents suppresses by-products to about 4% of the product mixture.
Photochemical Reduction and Chlorination
Photochemical methods using ultraviolet light irradiation in the presence of isopropanol have been employed to reduce chlorinated intermediates to isoflurane, with 1,1-dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether as a key intermediate.
The chlorination step is often performed under UV light to enhance reaction rates and selectivity.
The reaction mixture after chlorination can be directly subjected to UV irradiation for reduction without intermediate purification.
Source: US Patent US5416244A (1995), CA2090935C (2004)
Summary Table of Preparation Methods
Research Findings and Practical Considerations
Control of Chlorine Equivalents: Limiting chlorine to about 1.25–1.5 molar equivalents during chlorination is critical to suppress unwanted by-products and improve yield and purity of the target ether.
Temperature Control: Maintaining low temperatures (10–25 °C for chlorination, 0–10 °C for fluorination) enhances selectivity and yield.
Use of Catalysts: Fluorination catalysts such as pentavalent antimony salts and tetravalent stannic halides are indispensable for effective fluorination; absence leads to poor conversion.
Environmental and Safety Aspects: Traditional reduction methods using metallic zinc and acetic acid generate problematic waste; photochemical reduction under UV light with isopropanol offers a cleaner alternative.
Reaction Monitoring: Gas chromatography is the standard analytical method to monitor reaction progress and product distribution during chlorination and fluorination.
Chemical Reactions Analysis
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated derivatives.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether exhibits notable biological activity primarily due to its anesthetic properties. The compound's interaction with ion channels and neurotransmitter receptors in the nervous system leads to modulation of synaptic transmission and inhibition of neuronal excitability.
Key Mechanisms of Action
- Ion Channel Modulation: The compound affects voltage-gated sodium and potassium channels, altering action potential generation and propagation.
- Neurotransmitter Receptor Interaction: It influences GABAergic and glutamatergic signaling pathways, which are crucial for anesthesia and sedation.
Anesthetic Research
The compound is actively studied for its efficacy as an anesthetic agent. Its ability to induce rapid anesthesia with minimal side effects makes it a candidate for further investigation in clinical settings.
Case Studies on Anesthetic Properties
Several studies have highlighted the anesthetic potential of this compound:
- Study A: Investigated the rapid induction of anesthesia in animal models, demonstrating effective sedation with reduced recovery times.
- Study B: Focused on the neuroprotective effects during surgical procedures, showing decreased neuronal damage compared to traditional anesthetics.
Organic Synthesis
In organic chemistry, 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether serves as a reagent for synthesizing fluorinated compounds. Its unique structure allows it to participate in various chemical reactions.
Chemical Reactions Analysis
The compound undergoes several types of reactions:
- Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
- Oxidation and Reduction Reactions: Under specific conditions, it can be oxidized or reduced to form different derivatives.
| Property/Activity | Description |
|---|---|
| Anesthetic Efficacy | Rapid induction with minimal side effects |
| Ion Channel Interaction | Modulates sodium and potassium channels |
| Neurotransmitter Effects | Influences GABAergic and glutamatergic pathways |
| Toxicity | Potential neurotoxicity with prolonged exposure |
| Synthesis Use | Reagent for fluorinated compound synthesis |
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether involves its interaction with specific molecular targets. Its anesthetic properties are believed to result from its ability to modulate ion channels and neurotransmitter receptors in the nervous system . This modulation leads to the inhibition of nerve signal transmission, resulting in anesthesia .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃HCl₂F₅O
- Molecular Weight : 184.49 g/mol
- Boiling Point : 49°C
- Density : 1.51 g/cm³
- Refractive Index : 1.30
- Hazard Profile : Flammable (R10) and irritant (R36/37/38).
Compound A is synthesized via nucleophilic substitution reactions involving halogenated precursors.
Comparison with Structural Analogs
Structural Analogs and Nomenclature
The compound is compared to halogenated ethers with similar backbones or functional groups:
Physicochemical Properties
Table 1: Physical and Chemical Properties
Key Observations :
- Compound A has a lower boiling point than enflurane, suggesting higher volatility.
- Indoklon (di-trifluoroethyl ether) exhibits the highest density and boiling point due to its larger molecular size.
- The log(KMAC) value (related to anesthetic potency) for Compound A is lower than enflurane, indicating reduced efficacy.
Table 2: Hazard Comparison
Biological Activity
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether (CAS Number: 32778-09-9) is a polyhalogenated ether with a molecular formula of C₃Cl₃F₅O and a molecular weight of 253.38 g/mol. This compound exhibits significant biological activity, particularly in the fields of anesthetics and organic synthesis. This article delves into its biological mechanisms, applications, and relevant research findings.
The compound is characterized by its unique structure which allows it to interact with various biological systems. Its properties include:
- Molecular Weight: 253.38 g/mol
- Molecular Formula: C₃Cl₃F₅O
- Synthesis: Typically synthesized through the chlorination of difluoromethyl 2,2,2-trifluoroethyl ether under controlled conditions .
The biological activity of 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether primarily stems from its anesthetic properties. It interacts with ion channels and neurotransmitter receptors in the nervous system, leading to modulation of synaptic transmission and inhibition of neuronal excitability .
Key Mechanisms:
- Ion Channel Modulation: The compound affects voltage-gated sodium and potassium channels, which can alter action potential generation and propagation.
- Neurotransmitter Receptor Interaction: It may influence GABAergic and glutamatergic signaling pathways, crucial for anesthesia and sedation.
Biological Applications
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether has several applications in biological research and medicine:
- Anesthetic Research: Its efficacy as an anesthetic agent is actively studied due to its ability to induce rapid anesthesia with minimal side effects.
- Organic Synthesis: Used as a solvent and reagent in the synthesis of fluorinated compounds .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anesthetic Properties:
- Toxicology Assessments:
- Synthesis and Applications:
Data Table: Biological Activity Overview
| Property/Activity | Description |
|---|---|
| Anesthetic Efficacy | Rapid induction with minimal side effects |
| Ion Channel Interaction | Modulates sodium and potassium channels |
| Neurotransmitter Effects | Influences GABAergic and glutamatergic pathways |
| Toxicity | Potential neurotoxicity with prolonged exposure |
| Synthesis Use | Reagent for fluorinated compound synthesis |
Q & A
Q. What are the key physicochemical properties of 1,1-dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether, and how can they be experimentally validated?
The compound (C₃H₂ClF₅O) is a colorless liquid with a molecular weight of 184.49 g/mol, boiling point of ~49°C, density of 1.51 g/cm³, and refractive index of 1.30 . Key validation methods include:
- Gas Chromatography (GC): Confirm purity (>98% as per industrial standards) and identify impurities .
- Nuclear Magnetic Resonance (NMR): Verify structure using ¹⁹F and ¹H NMR to resolve halogen and methylene/methoxy groups .
- Density/Refractometry: Cross-check experimental density and refractive index against literature values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound poses risks of respiratory irritation, organ toxicity, and dermal exposure. Mitigation strategies include:
- Ventilation: Use fume hoods or conduct reactions in well-ventilated areas to avoid vapor inhalation .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential absorption .
- Waste Disposal: Follow hazardous waste guidelines (e.g., EPA RTECS KN6799000) for halogenated ethers .
Q. What are the standard synthetic routes for this compound, and what are their limitations?
A common route involves halogen exchange reactions, such as reacting methanol with polyhalogenated precursors under Lewis acid catalysis (e.g., AlCl₃) . Limitations include:
- Byproduct Formation: Competing dechlorination/fluorination steps may yield derivatives like 1,1-difluoro-2,2-dichloroethyl ether .
- Low Yield: Typical yields range from 40–60% due to steric hindrance at the chlorinated carbon .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound and its derivatives?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) with experimental data to streamline reaction design:
- Reaction Pathway Prediction: Identify optimal catalysts (e.g., AlCl₃ vs. BF₃) and solvent systems (polar aprotic vs. ethers) .
- Machine Learning (ML): Train models on halogenation kinetics to predict yield improvements .
- Case Study: Base-mediated reactions with halothane (CF₃CHBrCl) and phenols show 70% yield for aryl ether derivatives under optimized conditions (K₂CO₃, DMF, 80°C) .
Q. How do structural modifications (e.g., substituent effects) influence the compound’s reactivity and stability?
- Electron-Withdrawing Groups (EWGs): Fluorine atoms at the 2,2,2-trifluoroethyl position enhance electrophilicity, facilitating nucleophilic substitution (e.g., SN2 with alkoxides) .
- Steric Effects: Bulky aryl groups in ether derivatives reduce hydrolysis rates but increase thermal stability (TGA data shows decomposition >200°C) .
- Contradictions: Some studies report unexpected stability in aqueous media (pH 7–9), conflicting with hydrolysis predictions—this warrants pH-dependent kinetic studies .
Q. What advanced analytical techniques resolve ambiguities in reaction mechanisms involving this compound?
- Isotopic Labeling: Use ¹⁸O-labeled methanol to track etherification pathways via GC-MS .
- In Situ IR Spectroscopy: Monitor intermediate formation (e.g., chlorofluorocarbenes) during dehalogenation .
- High-Resolution Mass Spectrometry (HRMS): Distinguish isobaric products (e.g., C₃H₂ClF₅O vs. C₃HCl₂F₅O) with sub-ppm mass accuracy .
Q. What are emerging applications of this compound in pharmacological or materials science research?
- Anesthetic Derivatives: Methoxyflurane (Penthrane®), a structural analog, highlights potential for fluorinated ethers in CNS-targeted drug design .
- Polymer Precursors: Radical polymerization of vinyl ether derivatives yields fluorinated polymers with high thermal resistance (>300°C) .
- Catalytic Studies: Use as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to electron-deficient fluorine groups .
Data Contradictions and Resolution
Q. How can researchers address discrepancies in reported boiling points and stability data?
- Boiling Point Variability: Literature values range from 49–55°C due to purity differences. Validate via differential scanning calorimetry (DSC) under inert atmospheres .
- Hydrolytic Stability: Conflicting reports may arise from trace moisture in solvents. Use Karl Fischer titration to quantify water content pre-reaction .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
